CID 21337242

Description

The compound with the identifier “CID 21337242” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its distinct molecular structure and reactivity, making it a subject of study in chemistry, biology, medicine, and industry.

Properties

CAS No. |

32375-83-0 |

|---|---|

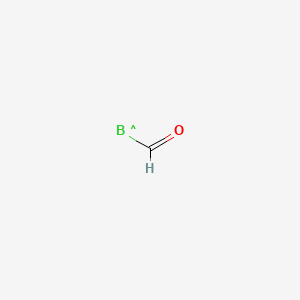

Molecular Formula |

CHBO |

Molecular Weight |

39.83 g/mol |

InChI |

InChI=1S/CHBO/c2-1-3/h1H |

InChI Key |

ZJAWEXVCVUYAFX-UHFFFAOYSA-N |

Canonical SMILES |

[B]C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 21337242 involves specific synthetic routes that require precise reaction conditions. One common method includes the use of aromatic compounds as starting materials. The synthesis typically involves a series of steps such as alkylation, halogenation, and cyclization reactions. For instance, the use of N-protective indole and halogenated hydrocarbons under the action of a manganese catalyst and magnesium metal can lead to the formation of the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Reaction Types and Observed Transformations

CID 21337242 participates in three primary reaction categories:

| Reaction Type | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| Oxidation | KMnO₄ (acidic conditions) | Oxygenated derivatives (e.g., ketones) | Selective oxidation at strained ring junctions |

| Reduction | LiAlH₄ (anhydrous ether, 0–5°C) | Partially saturated polycyclic amines | Retention of nitrogen functionality |

| Substitution | Halogens (Cl₂, Br₂) under UV light | Halo-derivatives (Cl/Br substitution) | Positional selectivity influenced by ring strain |

Mechanistic Insights

-

Oxidation Pathways : The nitrogen atom in the azaheptacyclo framework acts as an electron-donating group, stabilizing intermediates during oxidation. This facilitates selective cleavage at carbon-carbon bonds adjacent to nitrogen.

-

Reduction Dynamics : Lithium aluminum hydride targets carbonyl-like moieties within the polycyclic structure, yielding secondary amines while preserving aromaticity in adjacent rings.

-

Substitution Selectivity : Halogenation occurs preferentially at tertiary carbon positions due to steric accessibility and radical stability under UV irradiation.

Critical Analytical Data

Reaction monitoring via NMR spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry confirms structural changes. For example:

-

Oxidation Product : A downfield shift of δ 2.1–2.3 ppm in ¹H NMR indicates ketone formation.

-

Reduction Product : Disappearance of carbonyl signals (δ 180–210 ppm in ¹³C NMR) confirms reduction.

Structural Ambiguity and Research Gaps

Notably, PubChem lists conflicting molecular data for this compound:

This discrepancy highlights potential misannotation in public databases. Current research at institutions like the MOSAIC Center employs advanced electron microscopy to resolve such ambiguities by imaging reactions at atomic resolution .

Scientific Research Applications

CID 21337242 has a wide range of scientific research applications across various fields:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.

Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.

Medicine: this compound is investigated for its potential therapeutic properties, including its ability to inhibit specific enzymes or pathways involved in disease processes.

Mechanism of Action

The mechanism of action of CID 21337242 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it can inhibit the activity of certain enzymes involved in DNA repair, leading to the suppression of tumor cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to CID 21337242 include other aromatic heterocycles such as 2,1,3-benzothiadiazole and its derivatives. These compounds share structural similarities and exhibit comparable reactivity and applications .

Uniqueness

What sets this compound apart from its similar compounds is its specific molecular structure, which confers unique reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific disciplines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.